REACTION_SMILES
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[CH3:25][CH2:26][OH:27].[CH3:28][CH2:29][O:30][C:31]([CH3:32])=[O:33].[Ca+2:2].[Cl-:1].[Cl-:3].[N+:5]([O-:6])(=[O:7])[c:8]1[c:9]([NH2:10])[c:11]([F:18])[c:12]([F:17])[c:13]([F:16])[c:14]1[F:15].[OH2:4].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[NH2:5][c:8]1[c:9]([NH2:10])[c:11]([F:18])[c:12]([F:17])[c:13]([F:16])[c:14]1[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)c(F)c(F)c(F)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Nc1c(N)c(F)c(F)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |